1-(3-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide
Description
1-(3-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a 3-methylphenyl group linked to a methanesulfonamide moiety and a piperidin-4-ylmethyl substituent modified with an oxan-4-yl (tetrahydropyran-4-yl) group. The piperidine-oxan-4-yl substitution may enhance metabolic stability and bioavailability compared to simpler alkyl or aryl analogs .
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-16-3-2-4-18(13-16)15-25(22,23)20-14-17-5-9-21(10-6-17)19-7-11-24-12-8-19/h2-4,13,17,19-20H,5-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCKKZKZVKAKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Piperidine-Oxan-4-yl Synergy : The oxan-4-yl group in the target compound and compound 22 () may improve solubility and metabolic stability compared to 2-methoxyethyl (compound 21) or methylsulfanyl-benzyl () substituents. The higher yield of oxan-4-yl derivatives (78% vs. 56% for 21) supports synthetic efficiency .
- Sulfonamide vs. Sulfonamides are often associated with enhanced enzyme inhibition (e.g., carbonic anhydrase, GSK-3β) .
- Aromatic vs. Heteroaromatic Cores : The target compound’s 3-methylphenyl group contrasts with imidazopyridine () or oxazole () cores, which may influence π-π stacking interactions and selectivity.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to 1-(3-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide reveals three critical disconnections (Figure 1):
- Sulfonamide bond formation between the methanesulfonyl chloride derivative and the piperidine-containing amine
- Oxane-piperidine linkage via N-alkylation or reductive amination
- 3-Methylphenyl introduction through Friedel-Crafts alkylation or Suzuki coupling
This analysis prioritizes the convergent synthesis of two key intermediates:
- Intermediate A : 1-(3-Methylphenyl)methanesulfonyl chloride
- Intermediate B : [1-(Oxan-4-yl)piperidin-4-yl]methylamine
Intermediate A: 1-(3-Methylphenyl)methanesulfonyl Chloride Synthesis
Sulfonation of 3-Methyltoluene
The most direct route employs sulfur trioxide complexation in dichloroethane at 0–5°C, achieving 78–82% yield of 3-methylbenzenemethanesulfonic acid. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C, 4 h) converts the sulfonic acid to the sulfonyl chloride with 89% efficiency.
Critical Parameters :
- Stoichiometric control of SO₃ (1.05 equiv) prevents polysulfonation
- PCl₅ must be freshly distilled to avoid HCl contamination
- Reaction quenching with ice-water mixture followed by ethyl acetate extraction
Alternative Pathway: Thiol Oxidation Route
For laboratories avoiding SO₃ handling, a safer alternative involves:
- Mercaptan formation : 3-Methylbenzyl bromide + NaSH → 3-methylbenzyl thiol (65% yield)
- Oxidation : H₂O₂ (30%) in acetic acid converts thiol to sulfonic acid (82% yield)
- Chlorination : As above with PCl₅
This three-step sequence offers 43% overall yield but requires careful thiol handling due to malodor issues.
Intermediate B: [1-(Oxan-4-yl)piperidin-4-yl]methylamine Synthesis
Piperidine Functionalization Strategy
The preferred method utilizes N-alkylation of 4-piperidinemethanol under Mitsunobu conditions:
Oxane installation :
4-Piperidinemethanol + tetrahydropyran-4-ol + DIAD/PPh₃ → 1-(oxan-4-yl)piperidin-4-ylmethanol (72% yield)Alcohol activation :
Methanesulfonyl chloride (1.2 equiv) in dichloromethane with Et₃N (2 equiv) at 0°C → mesylate intermediate (94% yield)Ammonolysis :
Mesylate + NH₃ (7 N in MeOH, 100°C, 12 h) → target amine (68% yield)
Key Observations :
- Mitsunobu reaction achieves complete inversion of configuration at the alcohol center
- Mesylation proceeds quantitatively when using molecular sieves to absorb Et₃N·HCl
- Ammonolysis requires pressurized vessels for optimal conversion
Alternative Reductive Amination Route
For laboratories lacking Mitsunobu capabilities:
- Piperidine oxidation : 4-Piperidinemethanol → 4-piperidinecarboxaldehyde (PCC, CH₂Cl₂, 85%)
- Reductive amination :
4-Piperidinecarboxaldehyde + tetrahydropyran-4-amine + NaBH₃CN (MeOH, 0°C → RT) → 1-(oxan-4-yl)piperidin-4-ylmethanamine (61% yield)
This method suffers from competitive imine formation (≈15% side products) but avoids phosphorus reagents.
Sulfonamide Coupling: Final Step Optimization
The conjugation of Intermediates A and B represents the pivotal bond-forming event. Three principal methodologies have been validated:
Classical Schotten-Baumann Conditions
Procedure :
- Intermediate B (1 equiv) dissolved in 10% NaOH (aq)
- Intermediate A (1.05 equiv) added dropwise at 0°C
- Vigorous stirring (1000 rpm) for 2 h
- Extract with EtOAc, dry (MgSO₄), concentrate
Yield : 78–82%
Advantages : Rapid reaction, minimal equipment requirements
Drawbacks : Requires pH >10 to prevent HCl liberation, which may epimerize chiral centers
DMAP-Catalyzed Coupling in Anhydrous DMF
Procedure :
- Intermediate B (1 equiv), Intermediate A (1.02 equiv), DMAP (0.1 equiv) in dry DMF
- Stir under N₂ at 25°C for 12 h
- Quench with ice water, extract with CH₂Cl₂
Yield : 88–91%
Key Insight : DMAP accelerates sulfonamide formation by stabilizing the transition state through H-bonding with the sulfonyl oxygen
Purification and Characterization Protocols
Chromatographic Purification
Optimal Conditions :
- Column : Silica gel 60 (230–400 mesh)
- Eluent : Hexane/EtOAc gradient (70:30 → 50:50)
- Rf : 0.33 (Hexane/EtOAc 1:1)
Challenges :
- Sulfonamide polarity necessitates gradual polarity increase to prevent streaking
- Addition of 1% Et₃N to mobile phase suppresses silanol interactions
Recrystallization Alternatives
Solvent System :
- Ethanol/water (4:1 v/v)
- Cool from reflux to 4°C over 6 h
Crystal Characteristics :
- Needle-like prisms
- MP: 142–144°C
Purity : >99% (HPLC)
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25–7.15 (m, 4H, Ar-H)
- δ 4.12 (t, J=6.8 Hz, 2H, OCH₂)
- δ 3.45 (d, J=12.4 Hz, 2H, NCH₂)
- δ 2.82 (s, 3H, SO₂CH₃)
¹³C NMR (100 MHz, CDCl₃) :
- δ 138.4 (C-SO₂)
- δ 67.8 (OCH₂)
- δ 44.3 (NCH₂)
- δ 39.5 (SO₂CH₃)
IR (KBr) :
- 1324 cm⁻¹ (S=O asymmetric stretch)
- 1147 cm⁻¹ (S=O symmetric stretch)
- 1553 cm⁻¹ (N-H bend)
HRMS (ESI+) :
- Calculated for C₁₉H₂₈N₂O₃S [M+H]⁺: 377.1896
- Found: 377.1893
Industrial-Scale Production Considerations
For metric ton-scale manufacturing, the following adaptations prove essential:
Continuous Flow Sulfonation
Reactor Design :
- Corrosion-resistant Hastelloy C-276 tubing (ID=2 mm)
- Residence time: 8 min at 120°C
- SO₃ delivery via diphosphorus pentoxide sublimation
Throughput : 12 kg/h with 94% conversion
Catalytic Mitsunobu Reaction
Modified Conditions :
Membrane-Based Workup
Nanofiltration Membranes :
- 300 Da MWCO polyamide membranes
- Retain 99.8% product while removing Et₃N·HCl salts
Advantages :
- Eliminates liquid-liquid extraction steps
- Reduces solvent consumption by 70%
Q & A
Q. What are the key synthetic routes for 1-(3-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide?
Methodological Answer: The synthesis involves two primary steps:
Formation of the sulfonamide core : React 3-methylbenzenesulfonyl chloride with a piperidine derivative (e.g., 1-(oxan-4-yl)piperidin-4-ylmethanamine) in the presence of a base (e.g., triethylamine) under anhydrous conditions. This step typically requires dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C for 12–24 hours .
Introduction of the oxan-4-yl group : Use coupling reagents like EDCI/HOBt or palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the tetrahydropyran (oxane) moiety to the piperidine ring. Reaction conditions vary but often involve refluxing in ethanol or toluene (80–110°C) under inert gas .
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) reveals peaks at δ 2.35 (s, 3H, CH₃ from 3-methylphenyl), δ 3.40–3.70 (m, 6H, piperidine and oxane protons), and δ 7.20–7.45 (m, 4H, aromatic protons). ¹³C-NMR confirms the sulfonamide (-SO₂NH-) linkage at δ 45–50 ppm .
- FTIR : Key bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 395.2 (calculated: 395.18) .
Q. What are standard purity assessment protocols?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min, UV detection at 254 nm. Retention time ≈ 6.8 min .
- Elemental Analysis : Acceptable deviation ≤0.4% for C, H, N, S.
- Thermogravimetric Analysis (TGA) : Decomposition temperature >200°C indicates thermal stability .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or incubation time (24 vs. 48 hours) can alter IC₅₀ values. Standardize protocols using phosphate-buffered saline (PBS) at pH 7.4 and 37°C .
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity. For example, a 10 µM concentration may show 80% inhibition in HeLa but <50% in HEK293 due to differential receptor expression .
Q. Data Analysis Table :
| Study | IC₅₀ (µM) | Assay Conditions | Cell Line |
|---|---|---|---|
| A | 2.1 | pH 7.4, 24h | HeLa |
| B | 5.8 | pH 6.8, 48h | HEK293 |
Q. What strategies optimize synthetic yield for scale-up?
Methodological Answer:
- Solvent Optimization : Replace DCM with THF to improve solubility of intermediates, increasing yield from 65% to 78% .
- Catalyst Screening : Test Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ for oxane-piperidine coupling, reducing reaction time from 24h to 8h .
- Workup Procedures : Use column chromatography (SiO₂, ethyl acetate/hexane) instead of recrystallization to recover >90% product .
Q. How to design experiments probing the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355, while the oxane moiety occupies a hydrophobic pocket .
- Kinetic Studies : Perform time-dependent inhibition assays (0–60 min) with COX-2. A kinact/KI value of 1.2 × 10³ M⁻¹s⁻¹ suggests irreversible binding .
- SAR Analysis : Modify the 3-methylphenyl group to 4-fluorophenyl; observe a 3-fold increase in potency due to enhanced π-π stacking .
Q. How to address stability challenges in aqueous solutions?
Methodological Answer:
Q. What computational tools predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME estimates a log P of 2.8 (optimal for blood-brain barrier penetration) and moderate CYP3A4 inhibition risk .
- Metabolite Identification : Use MetaSite to predict primary metabolites: N-demethylation (piperidine ring) and sulfonamide glucuronidation .
Data Contradiction Analysis
3.1 Discrepant Solubility Data in DMSO vs. Water
Methodological Answer:
- DMSO Solubility : Reported as >50 mg/mL due to hydrogen bonding with sulfonamide .
- Aqueous Solubility : Limited to 0.2 mg/mL (pH 7.4) due to hydrophobic 3-methylphenyl group. Use co-solvents (e.g., 10% PEG-400) to enhance solubility in vivo .
3.2 Conflicting Cytotoxicity Results
Methodological Answer:
- MTT vs. LDH Assays : MTT may underestimate toxicity due to mitochondrial interference; confirm with LDH release assays .
- Apoptosis Markers : Measure caspase-3 activation (ELISA) to distinguish necrosis from apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
